synthesis of 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
synthesis of 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
Abstract
This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway for 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine (CAS No. 1120245-52-4)[1]. The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities[2]. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the synthetic strategy, step-by-step experimental protocols, mechanistic insights, and characterization considerations. The synthesis is logically structured, proceeding from commercially available starting materials through the preparation of key intermediates to the final heterocyclization.
Retrosynthetic Analysis and Strategic Overview
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the condensation of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration[3]. This [4+1] atom approach forms the basis of our strategy. The target molecule is disconnected across the oxadiazole ring, identifying two primary synthons: a pyridine-based acylating agent and an aliphatic amidoxime.
This retrosynthetic analysis leads to a convergent synthesis plan involving two main branches:
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Preparation of the Pyridine Synthon: Synthesis of the activated intermediate, 2-chloropyridine-4-carbonyl chloride, starting from 4-cyanopyridine-N-oxide.
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Preparation of the Aliphatic Synthon: Synthesis of the key intermediate, N'-hydroxy-2-methylpropanimidamide, from isobutyronitrile.
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Final Assembly: Coupling of the two intermediates and subsequent cyclization to yield the target compound.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate: 2-Chloropyridine-4-carbonyl Chloride
This branch of the synthesis focuses on preparing the electrophilic coupling partner from a commercially available pyridine derivative.
Step 2.1: Synthesis of 2-Chloro-4-cyanopyridine
The initial step involves the chlorination of 4-cyanopyridine-N-oxide. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of deoxygenative chlorination[4].
Protocol:
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To a slurry of 4-cyanopyridine N-oxide (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add phosphorus oxychloride (POCl₃, 1.5 eq) at room temperature.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a tertiary amine base, such as triethylamine (1.2 eq), dropwise, ensuring the internal temperature does not exceed 10 °C[4].
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford 2-chloro-4-cyanopyridine as a white solid[4][5].
Step 2.2: Hydrolysis to 2-Chloropyridine-4-carboxylic Acid
The cyano group is hydrolyzed to a carboxylic acid under basic conditions. This transformation is a standard procedure in organic synthesis.
Protocol:
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Suspend 2-chloro-4-cyanopyridine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH).
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Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by the evolution of ammonia gas and TLC analysis.
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Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4.
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The precipitated product, 2-chloropyridine-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2.3: Formation of 2-Chloropyridine-4-carbonyl Chloride
The carboxylic acid is activated by conversion to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose[6].
Protocol:
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In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 2-chloropyridine-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq).
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Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
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Heat the mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.
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Cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can aid in removing final traces).
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The resulting 2-chloropyridine-4-carbonyl chloride is typically used in the next step without further purification.
Synthesis of Key Intermediate: N'-Hydroxy-2-methylpropanimidamide
The amidoxime component is synthesized via the addition of hydroxylamine to isobutyronitrile. This method is well-documented and generally provides high yields[7][8].
Protocol:
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Dissolve hydroxylamine hydrochloride (1.2 eq) and a base such as sodium carbonate (Na₂CO₃, 1.5 eq) or triethylamine in a mixture of ethanol and water[7].
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Add isobutyronitrile (2-methylpropanenitrile, 1.0 eq) to the solution.
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Heat the reaction mixture to reflux for 2-5 hours. Monitor the reaction by TLC until the nitrile starting material is consumed.
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Cool the mixture to room temperature and filter off any inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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The product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield N'-hydroxy-2-methylpropanimidamide as a crystalline solid[8].
| Reaction Step | Starting Material | Key Reagents | Typical Solvent | Temperature | Reported Yield | Reference |
| 2.1 | 4-Cyanopyridine-N-Oxide | POCl₃, Triethylamine | Dichloroethane | 0 °C to RT | ~70-80% | [4] |
| 2.2 | 2-Chloro-4-cyanopyridine | NaOH (aq), HCl | Water | Reflux | >90% | General Method |
| 2.3 | 2-Chloropyridine-4-carboxylic acid | SOCl₂, DMF (cat.) | Neat | Reflux | Quantitative | [6] |
| 3.0 | Isobutyronitrile | NH₂OH·HCl, Base | Ethanol/Water | Reflux | Up to 99% | [7] |
Table 1: Summary of Reaction Conditions and Yields for Key Intermediates.
Final Assembly: Synthesis of 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
This final stage involves the coupling of the two key intermediates and the subsequent cyclodehydration to form the 1,2,4-oxadiazole ring. The reaction proceeds through an O-acylamidoxime intermediate, which can be isolated or, more conveniently, cyclized in a one-pot procedure[3].
Caption: Workflow for the final assembly and purification.
Protocol (One-Pot Procedure):
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Dissolve N'-hydroxy-2-methylpropanimidamide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), dioxane, or pyridine at room temperature under a nitrogen atmosphere.
-
Add a non-nucleophilic base, such as pyridine (if not used as the solvent) or triethylamine (1.1 eq).
-
Cool the mixture to 0 °C and add a solution of 2-chloropyridine-4-carbonyl chloride (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours to form the O-acylamidoxime intermediate.
-
Heat the reaction mixture to reflux for 4-8 hours to effect cyclodehydration. The reaction should be monitored by TLC or LC-MS for the disappearance of the intermediate and formation of the product.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine as a pure solid.
Mechanistic Insight
The formation of the 1,2,4-oxadiazole ring occurs in two distinct stages. First, the nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the acyl chloride. The more nucleophilic oxime oxygen is then acylated to form the key O-acylamidoxime intermediate. The second stage is a thermal or base-catalyzed intramolecular cyclization followed by dehydration to yield the aromatic oxadiazole ring.
Caption: Key mechanistic steps in the final cyclization.
Purification and Characterization
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Purification: Flash column chromatography is the preferred method for purifying the final compound. A typical eluent system would be a gradient of 10% to 40% ethyl acetate in hexanes.
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Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
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¹H NMR: Expect to see characteristic signals for the isopropyl group (a doublet and a septet), as well as distinct aromatic protons for the 2-chloropyridine ring.
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¹³C NMR: Will show the corresponding carbon signals for the pyridine and oxadiazole rings, as well as the isopropyl group.
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Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the target compound (C₁₀H₁₀ClN₃O, MW: 223.66)[1]. The characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.
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Purity Analysis: Purity should be assessed by HPLC, with a target purity of >95% for research applications.
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Safety Considerations
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Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These reagents are highly corrosive and react violently with water. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Hydroxylamine: Can be unstable and potentially explosive, especially in concentrated form. Handle with care and avoid excessive heating of the solid.
-
Solvents: Dichloromethane is a suspected carcinogen. All solvents should be handled in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
This guide outlines a reliable and scalable synthetic route to 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine. The strategy leverages well-established chemical transformations, including the formation of key amidoxime and acyl chloride intermediates, followed by a robust cyclodehydration reaction to construct the core 1,2,4-oxadiazole heterocycle. The detailed protocols and mechanistic discussions provided herein serve as a valuable resource for scientists engaged in pharmaceutical research and development.
References
- A Comparative Guide to the Synthesis of N'-hydroxy-2-methylpropanimidamide. BenchChem.
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology.
- Preparation of 2-Chloro-4-cyanopyridine. ChemicalBook.
- Synthesis of N'-hydroxy-2-methylpropanimidamide: A Detailed Protocol for Researchers. BenchChem.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- What is the significance of 2-Chloro-4-cyanopyridine in organic synthesis and pharmaceutical chemistry?. Guidechem.
- Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. BenchChem.
- Preparation and application of 4-Chloropyridine-2-carboxamide. Guidechem.
- 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine. ChemScene.
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